![molecular formula C22H21ClN2O3 B246284 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide, commonly known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MLN4924 is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the regulation of various cellular processes such as cell cycle progression, DNA damage response, and protein degradation.
Wirkmechanismus
The mechanism of action of MLN4924 involves the inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like protein that gets conjugated to various target proteins, resulting in their activation or degradation. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
MLN4924 has been shown to have various biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, which leads to the inhibition of cell proliferation. It also induces DNA damage response, which leads to the activation of various DNA repair pathways. MLN4924 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
MLN4924 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide, which makes it an ideal tool for studying the role of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide in various cellular processes. It has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, MLN4924 has some limitations for lab experiments. It is a small molecule inhibitor, which makes it difficult to target specific proteins. It also has a short half-life, which makes it difficult to maintain its inhibitory effect for a long time.
Zukünftige Richtungen
MLN4924 has several potential future directions for research. It has been shown to have promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in cancer patients. MLN4924 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy. Future research could focus on identifying biomarkers that predict the response to MLN4924 and developing strategies to overcome resistance to MLN4924. Additionally, MLN4924 could be evaluated for its potential therapeutic applications in other diseases such as viral infections and autoimmune diseases.
Synthesemethoden
The synthesis of MLN4924 involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents under controlled conditions to ensure the purity and yield of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in various publications.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the inhibition of various cellular processes. MLN4924 has been shown to induce cell cycle arrest, DNA damage response, and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C22H21ClN2O3 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-27-21-13-16-5-3-2-4-15(16)12-18(21)22(26)24-17-6-7-20(19(23)14-17)25-8-10-28-11-9-25/h2-7,12-14H,8-11H2,1H3,(H,24,26) |
InChI-Schlüssel |
FMLHQNYQAGCIEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
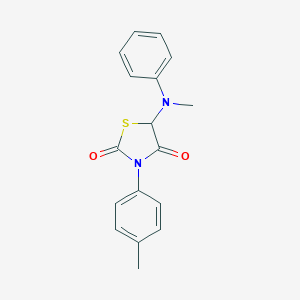
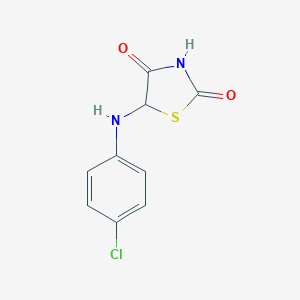
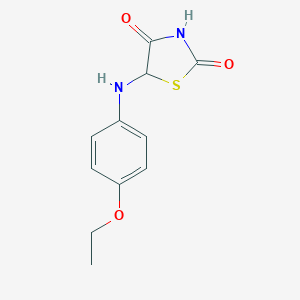
![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
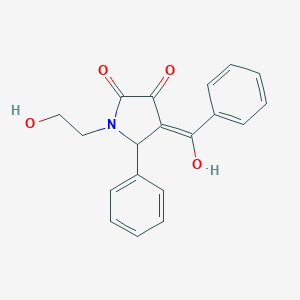
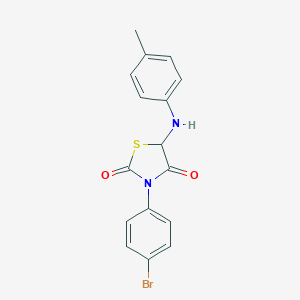
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
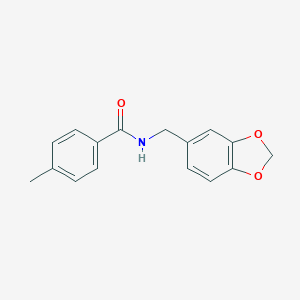
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)